l-Arabinofuranose

Description

Arabinofuranose belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. Arabinofuranose is very soluble (in water) and a very weakly acidic compound (based on its pKa). Arabinofuranose has been primarily detected in urine. Arabinofuranose can be converted into 5-O-(trans-feruloyl)-L-arabinofuranose.

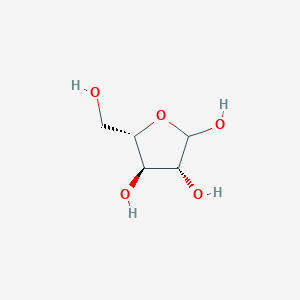

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-HWQSCIPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H](C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331542 | |

| Record name | l-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arabinofuranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7261-25-8, 13221-22-2 | |

| Record name | l-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinofuranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Structural Elucidation of L-Arabinofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-arabinofuranose, a key pentose (B10789219) monosaccharide, is a fundamental component of various biopolymers, including hemicelluloses and pectins found in plant cell walls. Its furanose form, a five-membered ring structure, plays a significant role in the architecture of complex carbohydrates and serves as a crucial recognition element in various biological processes. This guide provides an in-depth analysis of the structure of this compound, its stereochemical properties, and the experimental methodologies employed for its characterization.

Core Structure and Stereochemistry

This compound is the cyclic, five-membered hemiacetal form of L-arabinose. The "L" designation refers to the stereochemical configuration at the C4 carbon, where the hydroxyl group is oriented to the left in a standard Fischer projection of the open-chain form. The furanose ring consists of four carbon atoms and one oxygen atom.

The key structural features are:

-

Furanose Ring: A pentagonal ring structure (tetrahydrofuran derivative) formed by the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C4 of the L-arabinose open chain.

-

Chiral Centers: The molecule contains multiple chiral centers, leading to its specific three-dimensional conformation.

-

Anomeric Carbon (C1): The formation of the hemiacetal ring creates a new stereocenter at the C1 carbon, known as the anomeric carbon. This gives rise to two distinct diastereomers, or anomers.

Anomers: α-L-Arabinofuranose and β-L-Arabinofuranose

The orientation of the hydroxyl group (-OH) on the anomeric carbon (C1) relative to the C4 hydroxymethyl group (-CH₂OH) determines whether the anomer is alpha (α) or beta (β).

-

α-L-Arabinofuranose: The anomeric hydroxyl group at C1 is on the opposite side (trans) of the ring from the C4 substituent (-CH₂OH).

-

β-L-Arabinofuranose: The anomeric hydroxyl group at C1 is on the same side (cis) of the ring as the C4 substituent (-CH₂OH).

These two anomers can interconvert in solution through a process called mutarotation, which involves the ring opening to the linear aldehyde form and subsequent re-closing.

L-Arabinofuranose: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arabinose, a five-carbon aldopentose, is a naturally occurring monosaccharide with significant implications in various scientific fields, including plant biology, microbiology, and human health. Uniquely among common sugars, the L-enantiomer is more abundant in nature than the D-form. In biological systems, L-arabinose predominantly exists in its furanose ring structure, L-arabinofuranose. This technical guide provides a comprehensive overview of the primary natural sources of this compound, its abundance in these sources, detailed methodologies for its quantification, and a depiction of its metabolic pathway.

Natural Sources and Abundance of this compound

This compound is a key structural component of various biopolymers in the plant kingdom and is also found in some microbial polysaccharides. Its primary reservoirs are plant cell walls, specifically within the complex polysaccharides of hemicellulose and pectin, as well as in plant gums and arabinogalactan (B145846) proteins.

Plant Cell Wall Polysaccharides

The majority of this compound in nature is locked within the intricate matrix of plant cell walls.

-

Hemicelluloses: Arabinoxylans are a major type of hemicellulose in the cell walls of grasses and cereal grains, constituting 20-50% of the cell wall's dry weight. In these polymers, a backbone of β-(1→4)-linked D-xylopyranose units is decorated with α-L-arabinofuranose residues.

-

Pectins: Pectic polysaccharides, particularly rhamnogalacturonan I, contain side chains of arabinans, which are polymers of α-1,5-linked this compound. Pectins are abundant in the primary cell walls of dicots.

L-arabinose can constitute a significant portion of the total cell wall saccharides, for instance, accounting for 5–10% in Arabidopsis thaliana and rice (Oryza sativa)[1][2][3].

Plant Gums

Plant gums are exudates produced in response to injury and are rich sources of complex polysaccharides containing this compound.

-

Gum Arabic: This well-known gum, obtained from Acacia species, is a complex mixture of glycoproteins and polysaccharides. L-arabinose is a major monosaccharide component of gum arabic.

-

Other Gums: Various other plant gums also contain this compound as a structural component.

Arabinogalactan-Proteins (AGPs)

Arabinogalactan-proteins are a class of heavily glycosylated proteins found in plant cell walls and secretions. The carbohydrate portion, which can account for over 90% of the molecule's mass, is rich in galactose and arabinose, with the latter being predominantly in the furanose form.

Microbial Polysaccharides

Certain bacteria can produce exopolysaccharides that contain this compound, although this is less common than in plants. These polysaccharides play roles in biofilm formation and protection of the bacterial cells.

Data Presentation: Abundance of L-Arabinose in Various Natural Sources

| Natural Source Category | Specific Source Example | L-Arabinose Abundance (Method of Expression) | Reference(s) |

| Plant Cell Walls | Arabidopsis thaliana cell walls | 5-10% of total cell wall saccharides | [1][2][3] |

| Rice (Oryza sativa) cell walls | 5-10% of total cell wall saccharides | [1][2][3] | |

| Grass and Cereal Grains (general) | Arabinoxylans comprise 20-50% of cell wall dry weight | ||

| Plant Gums | Gum Arabic (Acacia senegal) | ~24-27% (w/w) | |

| Arabinogalactan-Proteins | General | High, but variable depending on the specific protein and source | |

| Foods | Legumes, Nuts, and Seeds | Highest average arabinose content among food groups |

Experimental Protocols

The quantification of this compound from its natural sources typically involves a two-step process: (1) hydrolysis of the polysaccharide to release the monosaccharide constituents, and (2) chromatographic separation and detection of the released L-arabinose.

Acid Hydrolysis for Polysaccharide Depolymerization

This protocol describes the complete hydrolysis of plant cell wall material or gums to their constituent monosaccharides.

Materials:

-

Dried, finely ground sample material (e.g., plant tissue, gum)

-

Sulfuric acid (H₂SO₄), 72% (w/w) and 4% (w/w)

-

Internal standard (e.g., fucose or 2-deoxy-glucose)

-

Calcium carbonate (CaCO₃) or Barium hydroxide (B78521) (Ba(OH)₂) for neutralization

-

Deionized water

-

Autoclave

-

Heating block or water bath

-

Centrifuge and tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Primary Hydrolysis:

-

Accurately weigh approximately 5-10 mg of the dried sample into a pressure-resistant glass tube.

-

Add a known amount of internal standard.

-

Add 0.5 mL of 72% (w/w) H₂SO₄.

-

Incubate at 30°C for 1 hour with occasional vortexing to ensure complete dissolution.

-

-

Secondary Hydrolysis:

-

Dilute the acid concentration to 4% (w/w) by adding 14.5 mL of deionized water.

-

Seal the tube tightly and autoclave at 121°C for 1 hour[4].

-

-

Neutralization and Sample Preparation:

-

After cooling, neutralize the hydrolysate by adding solid CaCO₃ or Ba(OH)₂ until the pH is between 5.0 and 6.0.

-

Centrifuge the sample at 3,000 x g for 10 minutes to pellet the precipitate (CaSO₄ or BaSO₄).

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of underivatized carbohydrates.

Instrumentation and Columns:

-

High-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) with a gold electrode.

-

Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

Reagents:

-

Deionized water (18.2 MΩ·cm)

-

Sodium hydroxide (NaOH), 50% (w/w) solution

-

Sodium acetate (B1210297) (NaOAc)

-

Monosaccharide standards (L-arabinose, galactose, glucose, xylose, etc.)

Procedure:

-

Eluent Preparation: Prepare the mobile phases as required for the specific column and separation method. A common approach for neutral sugars involves an isocratic elution with NaOH (e.g., 18 mM) or a gradient elution using NaOH and NaOAc solutions[5][6].

-

Standard Curve Generation: Prepare a series of mixed monosaccharide standards of known concentrations, including L-arabinose. Inject these standards to generate a calibration curve for each sugar.

-

Sample Analysis: Inject the filtered hydrolysate onto the HPAEC-PAD system.

-

Data Analysis: Identify and quantify the L-arabinose peak in the sample chromatogram by comparing its retention time and peak area to the standard curve. The concentration of L-arabinose in the original sample can be calculated based on the initial sample weight, dilution factors, and the internal standard.

Signaling Pathways and Metabolic Workflows

While this compound itself is not a primary signaling molecule in the classical sense, its presence and the dynamics of its incorporation into and release from cell wall polymers are critical for plant growth, development, and stress responses.

Biosynthesis of UDP-L-Arabinofuranose

The precursor for the incorporation of this compound into polysaccharides is UDP-L-arabinofuranose. Its biosynthesis is a key metabolic pathway in plants.

Caption: Biosynthesis of UDP-L-arabinofuranose for incorporation into cell wall polysaccharides.

This pathway illustrates the conversion of UDP-glucose to UDP-L-arabinofuranose, the activated form of arabinose used by glycosyltransferases to build arabinose-containing polymers in the plant cell wall[7]. The enzymes involved are UDP-glucose 6-dehydrogenase (UGD), UDP-xylose synthase (UXS), UDP-xylose 4-epimerase (UXE, also known as MUR4), and reversibly glycosylated proteins (RGPs) which function as UDP-arabinopyranose mutases[7].

Experimental Workflow for this compound Quantification

The overall process for determining the this compound content of a given biological sample can be summarized in the following workflow.

Caption: Experimental workflow for the quantification of this compound.

This diagram outlines the key steps from sample collection and preparation through to the final quantification of this compound. Each stage is critical for obtaining accurate and reproducible results.

Role in Cell Wall Integrity Signaling

Arabinose-containing glycoproteins, such as Leucine-Rich Repeat Extensins (LRXs), are involved in sensing and responding to cell wall stress, including that induced by high salinity. This represents a form of signaling where the structural context of arabinose is crucial.

References

- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of L-arabinose in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 5. Rapid Determination of Cellulose, Neutral Sugars, and Uronic Acids from Plant Cell Walls by One-step Two-step Hydrolysis and HPAEC-PAD [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. The interconversion of UDP-arabinopyranose and UDP-arabinofuranose is indispensable for plant development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of L-Arabinofuranose in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-arabinofuranose, a key component of the plant cell wall, plays a crucial role in plant growth, development, and defense. Its unique furanose configuration is essential for the structure and function of various cell wall polysaccharides, including pectins and hemicelluloses. Understanding the intricate biosynthetic pathway of this compound is paramount for developing novel strategies in crop improvement, biofuel production, and the design of plant-derived therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound in plants, detailing the key enzymes, their kinetics, and the experimental protocols for their characterization.

Core Biosynthetic Pathways

Plants utilize two primary pathways for the synthesis of the activated form of arabinose, UDP-L-arabinofuranose (UDP-L-Araf): the de novo pathway and the salvage pathway.

The De Novo Pathway

The de novo pathway is the primary route for UDP-L-Araf synthesis, starting from the ubiquitous precursor UDP-D-glucose. This pathway predominantly occurs within the Golgi apparatus, the site of cell wall polysaccharide synthesis.

The key steps are:

-

UDP-D-glucose to UDP-D-glucuronic acid: UDP-glucose 6-dehydrogenase (UGD) catalyzes the NAD+-dependent oxidation of UDP-D-glucose to UDP-D-glucuronic acid.

-

UDP-D-glucuronic acid to UDP-D-xylose: UDP-D-glucuronic acid decarboxylase (UXS) decarboxylates UDP-D-glucuronic acid to produce UDP-D-xylose.

-

UDP-D-xylose to UDP-L-arabinopyranose: UDP-D-xylose 4-epimerase (UXE), such as the well-characterized MUR4 protein in Arabidopsis, catalyzes the epimerization of UDP-D-xylose to UDP-L-arabinopyranose (UDP-L-Arap) within the Golgi lumen.[1]

-

Export of UDP-L-Arap to the Cytosol: UDP-L-Arap is transported from the Golgi lumen to the cytosol.

-

Conversion of UDP-L-Arap to UDP-L-Araf: In the cytosol, UDP-arabinopyranose mutase (UAM), also known as Reversibly Glycosylated Polypeptide (RGP), catalyzes the reversible conversion of UDP-L-Arap to the furanose form, UDP-L-Araf.[2][3] This reaction is thermodynamically unfavorable, with the equilibrium favoring the pyranose form.[2][4]

-

Import of UDP-L-Araf into the Golgi: UDP-L-Araf is then transported back into the Golgi lumen, where it serves as the donor substrate for arabinosyltransferases to incorporate L-arabinofuranosyl residues into growing polysaccharide chains.

The Salvage Pathway

The salvage pathway provides an alternative route for the synthesis of UDP-L-Arap by recycling free L-arabinose released from the turnover of cell wall polysaccharides and glycoproteins.[5] This pathway occurs in the cytosol.

The key steps are:

-

Phosphorylation of L-Arabinose: Free L-arabinose is phosphorylated by arabinokinase (ARA) to produce L-arabinose-1-phosphate.[5]

-

Formation of UDP-L-Arabinopyranose: UDP-sugar pyrophosphorylase (USP) catalyzes the reaction between L-arabinose-1-phosphate and UTP to form UDP-L-arabinopyranose.[5][6]

The UDP-L-Arap synthesized through this pathway can then enter the final steps of the de novo pathway, being converted to UDP-L-Araf by UAM in the cytosol.

Key Enzymes and Their Kinetic Properties

The efficiency and regulation of this compound biosynthesis are governed by the kinetic properties of the key enzymes involved. A summary of available quantitative data is presented below.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax or Specific Activity | Optimal pH | Notes |

| UDP-Xylose 4-Epimerase (MUR4) | Arabidopsis thaliana | UDP-D-Xylose | - | - | - | At equilibrium, the ratio between UDP-L-Ara and UDP-D-Xyl is 1:1.[7] |

| Pisum sativum (rPsUGE1) | UDP-D-Xylose | 150 | - | - | Also exhibits UDP-glucose 4-epimerase activity.[8] | |

| UDP-L-Arabinose | 160 | - | - | |||

| UDP-Arabinopyranose Mutase (UAM/RGP) | Oryza sativa (Rice) | UDP-L-Arap | 600 | 0.55 nmol min-1 | 6.5 | Reaction favors pyranose formation with an equilibrium ratio of UDP-Arap:UDP-Araf of 90:10.[4] |

| UDP-L-Araf | 110 | 1.18 nmol min-1 | ||||

| Arabinokinase (ARA1) | Arabidopsis thaliana | L-Arabinose | 88 ± 35 | 73 ± 5 pkat µg-1 | - | Highly specific for L-arabinose.[9] |

| Arabinokinase (ARAK2) | Arabidopsis thaliana | L-Arabinose | 79 ± 39 | 84 ± 10 pkat µg-1 | - | [9] |

| UDP-Sugar Pyrophosphorylase (USPase) | Barley | UTP | 400 | - | - | Broad substrate specificity.[10][11] |

| Glc-1-P | 2900 | - | - | |||

| Gal-1-P | 3900 | - | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound biosynthetic pathway.

Expression and Purification of Recombinant Enzymes

Objective: To produce purified enzymes for in vitro characterization.

Workflow:

Methodology (Example for His-tagged protein in E. coli):

-

Cloning: Amplify the coding sequence of the target enzyme by PCR and clone it into a suitable expression vector containing a polyhistidine (His) tag (e.g., pET-28a).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.5-0.6. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 18-30°C.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole) and elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Verification: Analyze the purified protein by SDS-PAGE to assess purity and by Western blot using an anti-His antibody to confirm identity.

Enzyme Activity Assays

Objective: To measure the rate of interconversion between UDP-L-Arap and UDP-L-Araf.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM MES-KOH (pH 6.5), 2 mM UDP-L-Arap (or UDP-L-Araf), and the purified UAM enzyme in a total volume of 50 µL.

-

Incubation: Incubate the reaction at 25-30°C for a defined period (e.g., 0, 5, 10, 20, 30 minutes).

-

Termination: Stop the reaction by heating at 100°C for 2 minutes.

-

Analysis: Analyze the formation of the product (UDP-L-Araf or UDP-L-Arap) by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by HPLC-MS.[4]

Objective: To measure the synthesis of UDP-sugars from sugar-1-phosphates and UTP.

Methodology (Luminescence-based): [10][11]

-

Reaction Principle: The pyrophosphate (PPi) produced in the USP reaction is converted to ATP by ATP-sulfurylase. The ATP is then used by firefly luciferase to generate a luminescent signal that is proportional to the USP activity.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM MOPS-KOH (pH 7.0), 10 mM MgCl2, 1 mM UTP, 2 mM of the respective sugar-1-phosphate (e.g., L-arabinose-1-phosphate), ATP-sulfurylase, luciferase, and D-luciferin.

-

Initiation: Start the reaction by adding the purified USP enzyme.

-

Detection: Monitor the luminescence signal continuously using a luminometer.

Quantification of Nucleotide Sugars by HPLC-MS

Objective: To separate and quantify the different nucleotide sugars from plant extracts.

Workflow:

Methodology:

-

Extraction: Homogenize fresh plant material in a chloroform-methanol-water mixture (e.g., 1:3:1 v/v/v). Centrifuge to separate the phases and collect the aqueous-methanolic phase containing the nucleotide sugars.[12]

-

Purification: Purify and concentrate the nucleotide sugars from the extract using solid-phase extraction (SPE) with a porous graphitic carbon stationary phase.[12]

-

HPLC Separation: Separate the nucleotide sugars using either Hydrophilic Interaction Liquid Chromatography (HILIC) or a porous graphitic carbon column.[12][13]

-

HILIC: Use a zwitterionic silica-based stationary phase with a gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.[13]

-

Porous Graphitic Carbon: Employ a gradient of acetonitrile and water with a low concentration of an ion-pairing reagent or acid.

-

-

Mass Spectrometry Detection: Detect and quantify the eluting nucleotide sugars using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode for high sensitivity and specificity.[13][14]

Conclusion

The biosynthesis of this compound in plants is a complex and tightly regulated process involving multiple enzymes and subcellular compartments. A thorough understanding of this pathway, facilitated by the detailed experimental protocols and quantitative data presented in this guide, is essential for researchers aiming to manipulate plant cell wall composition for various biotechnological applications. Further research into the structure and mechanism of the key enzymes, as well as the regulation of the metabolic flux through these pathways, will undoubtedly open new avenues for innovation in plant science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A plant mutase that interconverts UDP-arabinofuranose and UDP-arabinopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular characteristics of plant UDP-arabinopyranose mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arabinokinase Limits the Flux of Arabinose Into Nucleotide Sugars to Prevent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41811A [pubs.rsc.org]

- 11. genscript.com [genscript.com]

- 12. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of plant nucleotide sugars by hydrophilic interaction liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of L-Arabinofuranose in Microbial Cell Walls: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biosynthesis, structural importance, and therapeutic potential of arabinan-containing glycoconjugates in key microbial pathogens.

L-arabinofuranose, a five-carbon sugar, is a critical building block in the intricate and unique cell wall architecture of several medically important bacteria, most notably Mycobacterium tuberculosis and Corynebacterium glutamicum. Its presence in the furanose form is a distinguishing feature of the arabinan (B1173331) domains of two major cell wall polysaccharides: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[1][2] These complex glycoconjugates are essential for the structural integrity, viability, and pathogenicity of these organisms, making the biosynthetic pathways responsible for their assembly attractive targets for novel antimicrobial drug development.[1][3] This technical guide provides a comprehensive overview of the role of this compound in microbial cell walls, with a focus on the underlying biochemical pathways, methods for their study, and their implications for therapeutic intervention.

The Architecture of Arabinan-Containing Glycoconjugates

The mycobacterial cell wall is a complex, multi-layered structure that provides a formidable barrier against host immune responses and antibiotics.[1][3] A core component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1][2] In this complex, arabinogalactan serves as a crucial linker, covalently attaching the outer mycolic acid layer to the peptidoglycan backbone.[1][2] Lipoarabinomannan, another key lipopolysaccharide, is anchored to the plasma membrane and plays significant roles in host-pathogen interactions and immunomodulation.[1][4]

Both arabinogalactan and lipoarabinomannan possess extensive arabinan domains, which are polymers of this compound residues.[2][4] These domains are characterized by a variety of glycosidic linkages, including α(1→5), α(1→3), and β(1→2) linkages, which create a highly branched and complex structure.[5][6] The precise architecture of these arabinan domains is critical for the proper assembly and function of the cell wall.

Biosynthesis of this compound and Arabinans

The biosynthesis of the arabinan domains is a multi-step process involving a series of dedicated enzymes. The sole donor for arabinofuranosyl residues in this pathway is decaprenylphosphoryl-D-arabinose (DPA).[2][5] The biosynthesis of DPA itself is a critical control point and a validated drug target.[7][8][9]

The key steps in the biosynthesis of arabinans are:

-

Synthesis of the Arabinose Donor (DPA): The pathway begins with the conversion of decaprenylphosphoryl-ribose (DPR) to DPA, a reaction catalyzed by the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), in conjunction with DprE2.[7][9] DprE1 is a flavoenzyme that is the target of several promising new anti-tubercular drug candidates.[7][8][10]

-

Initiation of Arabinan Synthesis: The first arabinofuranosyl residue is transferred from DPA to the galactan core of arabinogalactan or the mannan (B1593421) core of lipoarabinomannan. This initial transfer is carried out by specific arabinofuranosyltransferases (ArafTs), such as AftA.[2][11]

-

Elongation and Branching of the Arabinan Chain: A series of ArafTs then elongate and branch the arabinan chain by adding arabinofuranosyl residues in specific linkages. The Emb proteins (EmbA, EmbB, and EmbC) are key ArafTs involved in this process and are the targets of the front-line anti-tuberculosis drug ethambutol.[2][11][12] Other ArafTs, such as AftB, AftC, and AftD, are also involved in creating the complex branching patterns of the arabinan domains.[5][12][13][14]

The intricate interplay of these enzymes ensures the correct assembly of the arabinan domains, which is essential for the final maturation of the cell wall.

Diagram of the this compound Biosynthesis and Incorporation Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. The singular Corynebacterium glutamicum Emb arabinofuranosyltransferase polymerises the α(1 → 5) arabinan backbone in the early stages of cell wall arabinan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabinogalactan and lipoarabinomannan biosynthesis: structure, biogenesis and their potential as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of arabinosyl transfer reactions in the biosynthesis of mycobacterial cell envelope (lipo)polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. The progress of Mycobacterium tuberculosis drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juser.fz-juelich.de [juser.fz-juelich.de]

- 12. Identification of a novel arabinofuranosyltransferase AftB involved in a terminal step of cell wall arabinan biosynthesis in Corynebacterianeae, such as Corynebacterium glutamicum and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural insights into terminal arabinosylation biosynthesis of the mycobacterial cell wall arabinan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

L-Arabinofuranose vs. L-Arabinopyranose: An In-depth Technical Guide to their Relative Stability

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbohydrate chemistry and its applications in drug development and glycobiology, understanding the conformational preferences and stability of monosaccharides is paramount. L-arabinose, a key pentose (B10789219) sugar found in various biopolymers, exists in solution as an equilibrium mixture of its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, each with their respective α and β anomers, in addition to a minor open-chain aldehyde form. The predominance of one form over the other is dictated by a delicate interplay of thermodynamic factors, with significant implications for its biological activity and chemical reactivity. This technical guide provides a comprehensive analysis of the relative stability of L-arabinofuranose and L-arabinopyranose, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles.

Core Concepts: Thermodynamic Stability and Conformational Preference

The intrinsic stability of cyclic hemiacetals of sugars is governed by a combination of steric and electronic effects. Generally, the six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring for most aldopentoses, including L-arabinose. This preference is largely attributed to the lower ring strain in the chair conformation of the pyranose ring compared to the envelope and twist conformations of the furanose ring.

However, the equilibrium between these forms is dynamic and can be significantly influenced by the solvent environment and the presence of substituents. In aqueous solutions, the pyranose form of L-arabinose is overwhelmingly favored.[1] Conversely, in less polar solvents such as dimethyl sulfoxide (B87167) (DMSO), the proportion of the furanose form increases considerably.[2] This solvent-dependent shift in equilibrium highlights the crucial role of hydrogen bonding and solvation effects in stabilizing the different ring structures.

Quantitative Analysis of L-Arabinose Equilibrium

The equilibrium distribution of L-arabinose isomers in solution has been quantitatively determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The relative populations of the α- and β-anomers of both the furanose and pyranose forms provide a direct measure of their relative thermodynamic stabilities under specific conditions.

| Solvent | Temperature (°C) | α-pyranose (%) | β-pyranose (%) | α-furanose (%) | β-furanose (%) | Total Furanose (%) | ΔG° (pyranose → furanose) (kJ/mol) |

| D₂O | 35 | 61 | 36 | 3 | <1 | ~3 | +8.7 |

| DMSO-d₆ | 28-30 | 35 | 32 | 23 | 10 | 33 | +2.9 |

Note: The Gibbs free energy change (ΔG°) was calculated from the equilibrium constant K = [% furanose] / [% pyranose] using the equation ΔG° = -RT ln(K), where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin. The percentages for D₂O are approximate values derived from qualitative descriptions in the literature indicating a very low furanose population.[1] The data for DMSO is based on reported proportions.[2]

The data clearly illustrates the pronounced stabilizing effect of aqueous environments on the pyranose form of L-arabinose. The shift towards a higher population of the furanose form in DMSO suggests that the intramolecular hydrogen bonding opportunities within the more flexible furanose ring are more favorable in a less competitive hydrogen-bonding solvent.

Experimental Protocol: Determination of Anomeric and Tautomeric Equilibria by NMR Spectroscopy

The following provides a generalized yet detailed methodology for the quantitative analysis of the equilibrium between this compound and L-arabinopyranose in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent appropriate for the study (e.g., D₂O for aqueous conditions or DMSO-d₆ for a less polar environment).

-

Analyte Concentration: Dissolve a precisely weighed amount of L-arabinose in the chosen solvent to a final concentration typically in the range of 10-50 mM. Higher concentrations can lead to viscosity issues and signal broadening.

-

Equilibration: Allow the solution to stand at a constant temperature for a sufficient period (typically several hours to overnight) to ensure that the anomeric and ring-form equilibrium is reached.

2. NMR Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.

-

1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The anomeric protons (H-1) of the different isomers resonate in a distinct region of the spectrum (typically δ 4.5-5.5 ppm) and serve as reporter signals for each species.

-

Quantitative Parameters: To ensure accurate integration of the signals for quantification, use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the anomeric protons.

-

2D NMR Experiments (for signal assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each isomer and confirm assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the unambiguous assignment of both ¹H and ¹³C resonances.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single isomer).

-

3. Data Processing and Analysis:

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration.

-

Integration: Integrate the well-resolved anomeric proton signals corresponding to each isomer (α-pyranose, β-pyranose, α-furanose, and β-furanose).

-

Quantification: The relative percentage of each isomer is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.

4. Thermodynamic Parameter Calculation:

-

From the equilibrium percentages, calculate the equilibrium constant (K) for the pyranose to furanose conversion.

-

Use the equation ΔG° = -RT ln(K) to determine the standard Gibbs free energy change for the isomerization.

Signaling Pathways and Logical Relationships

The interconversion between the different forms of L-arabinose in solution proceeds through the open-chain aldehyde intermediate. This dynamic equilibrium is a fundamental concept in carbohydrate chemistry.

Caption: Equilibrium of L-arabinose isomers in solution.

Conclusion

The relative stability of this compound and L-arabinopyranose is a nuanced interplay of intramolecular and intermolecular forces. While the pyranose form is thermodynamically favored in aqueous environments, the furanose form can be significantly populated in less polar solvents. This equilibrium has profound implications for the chemical and biological behavior of L-arabinose. For researchers in drug development, understanding these conformational preferences is critical for the design of carbohydrate-based therapeutics, as the specific ring form can dictate recognition and binding by enzymes and receptors. The methodologies outlined in this guide provide a robust framework for the precise characterization of these fundamental properties, enabling a deeper understanding of the structure-function relationships of this important monosaccharide.

References

An In-depth Technical Guide to the Discovery and History of L-Arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arabinofuranose, a pentose (B10789219) sugar with a five-membered ring structure, is a crucial component of the plant cell wall and plays significant roles in various biological processes. Unlike most other naturally occurring sugars that exist in the "D" form, L-arabinose is more commonly found in nature.[1][2] This guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It delves into its structural elucidation, physicochemical properties, and its role in biological pathways, offering valuable insights for researchers in carbohydrate chemistry, plant biology, and drug development.

Discovery and History

The journey of L-arabinose discovery began with its initial isolation from gum arabic, a natural gum from the acacia tree.[1][2] The name "arabinose" itself is derived from this source.[1] Early chemical analysis identified it as a pentose, a monosaccharide with five carbon atoms.[2]

A pivotal moment in the history of L-arabinose was the elucidation of its stereochemistry by the renowned chemist Emil Fischer in the late 19th and early 20th centuries. Fischer's groundbreaking work on the structure of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, established the relative configuration of L-arabinose and its relationship to other monosaccharides. His research involved a series of chemical transformations, including the Kiliani-Fischer synthesis, which allowed for the elongation of the carbon chain of aldoses and was instrumental in determining the stereochemical arrangement of the hydroxyl groups.[3][4]

While L-arabinose can exist in both a six-membered pyranose ring form and a five-membered furanose ring form, the this compound structure is predominantly found in natural polysaccharides.[5] The distinction and characterization of these two forms became possible with the advent of more advanced analytical techniques like NMR spectroscopy.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are essential for its identification, characterization, and application in various fields. The following tables summarize key quantitative data for both the alpha and beta anomers of this compound.

| Property | Value | Reference |

| Molecular Formula | C5H10O5 | [6][7] |

| Molecular Weight | 150.13 g/mol | [6][7] |

| CAS Number | 38029-69-5 | [7] |

| IUPAC Name | (2R,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | [7] |

| Appearance | Solid | |

| Solubility | Soluble in water |

Table 1: General Physicochemical Properties of α-L-Arabinofuranose

| Property | Value | Reference |

| Molecular Formula | C5H10O5 | [6] |

| Molecular Weight | 150.13 g/mol | [6] |

| CAS Number | 7261-25-8 | [6] |

| IUPAC Name | (3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | [6] |

| Appearance | Solid | |

| Solubility | Soluble in water |

Table 2: General Physicochemical Properties of β-L-Arabinofuranose

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation of this compound.

| Nucleus | Chemical Shift (ppm) |

| C1 | 99.471 |

| C2 | 71.192 |

| C3 | 75.156 |

| C4 | 74.544 |

| C5 | 69.093 |

Table 3: 13C NMR Chemical Shifts for L-Arabinose (General) [8]

| Proton | Chemical Shift (ppm) |

| H1 | 5.226 |

| H2 | 3.504 |

| H3 | 3.655 |

| H4 | 3.935 |

| H5a | 3.827 |

| H5b | 3.775 |

Table 4: 1H NMR Chemical Shifts for L-Arabinose (General) [8]

Note: Specific chemical shifts for α and β anomers of this compound can vary depending on the solvent and experimental conditions. The provided data represents general values for L-arabinose.

Key Experimental Protocols

This section details the methodologies for key experiments related to the isolation, synthesis, and analysis of this compound.

Isolation of L-Arabinose from Gum Arabic by Acid Hydrolysis

This protocol describes a common method for obtaining L-arabinose from its natural source, gum arabic.

Materials:

-

Gum arabic

-

Sulfuric acid (H₂SO₄)

-

Calcium carbonate (CaCO₃) or Barium hydroxide (B78521) (Ba(OH)₂)

-

Activated charcoal

-

Deionized water

-

Heating mantle and reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of gum arabic in deionized water with heating and stirring to form a solution. A typical solid-to-liquid ratio is 1:10 (g/mL).[9]

-

Hydrolysis: Add sulfuric acid to the gum arabic solution to a final concentration of approximately 0.1 M.[9] Heat the mixture to 90-100°C and reflux for a specified period (e.g., 2-4 hours).[2][9][10] The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After hydrolysis, cool the solution and neutralize the excess acid by slowly adding calcium carbonate or a saturated solution of barium hydroxide until the pH is neutral (pH ~7). A precipitate of calcium sulfate (B86663) or barium sulfate will form.

-

Filtration: Filter the neutralized solution to remove the precipitate.

-

Decolorization: Add activated charcoal to the filtrate and heat gently with stirring to remove colored impurities. Filter the solution again to remove the charcoal.

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain a syrup.

-

Crystallization: Add ethanol to the concentrated syrup to induce crystallization of L-arabinose. The mixture may need to be cooled to facilitate crystallization.

-

Isolation and Drying: Collect the L-arabinose crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Structural Elucidation: The Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a chain-lengthening process for aldoses and was instrumental in determining the stereochemistry of sugars like L-arabinose. This is a classical, multi-step chemical synthesis.

Materials:

-

Starting aldose (e.g., L-erythrose to synthesize L-arabinose and L-ribose)

-

Sodium cyanide (NaCN)

-

Water

-

Acid (e.g., H₂SO₄)

-

Sodium amalgam or a suitable reducing agent (e.g., NaBH₄)

-

Separation apparatus (e.g., chromatography column)

Procedure:

-

Cyanohydrin Formation: React the starting aldose with sodium cyanide in an aqueous solution. The cyanide ion attacks the carbonyl carbon of the aldehyde, forming two epimeric cyanohydrins at the new chiral center (C2).

-

Hydrolysis to Aldonic Acids: Heat the cyanohydrin mixture in the presence of water and acid to hydrolyze the nitrile group (-CN) to a carboxylic acid group (-COOH), forming two epimeric aldonic acids. These may cyclize to form lactones.

-

Separation of Epimers: The two epimeric aldonic acids (or their lactones) are diastereomers and can be separated based on their different physical properties, for example, by fractional crystallization or chromatography.

-

Reduction to Aldoses: Reduce the separated aldonic acids (or lactones) to their corresponding aldoses. Classically, this was done using sodium amalgam. Modern methods may employ reagents like sodium borohydride. This reduction converts the carboxylic acid group back to an aldehyde, resulting in the chain-lengthened aldoses.

Quantitative Analysis of this compound in Plant Cell Walls by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of monosaccharides in complex samples like plant cell walls.

Materials:

-

Plant cell wall material

-

Trifluoroacetic acid (TFA)

-

Sodium borodeuteride (NaBD₄) for reduction (or sodium borohydride, NaBH₄)

-

Acetic anhydride (B1165640)

-

Pyridine

-

Internal standard (e.g., myo-inositol)

-

GC-MS system

Procedure:

-

Hydrolysis: Hydrolyze a known amount of dried plant cell wall material with an acid, such as 2 M trifluoroacetic acid (TFA), at a high temperature (e.g., 121°C) for a defined period (e.g., 1-2 hours). This releases the monosaccharides, including L-arabinose, from the polysaccharides.

-

Reduction: After hydrolysis, reduce the resulting monosaccharides to their corresponding alditols using a reducing agent like sodium borodeuteride. This step converts the aldehyde group to a primary alcohol, preventing the formation of multiple anomeric peaks in the chromatogram.

-

Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride and a catalyst like pyridine. This derivatization makes the alditols volatile and suitable for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The alditol acetates are separated on the gas chromatography column based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum for each monosaccharide derivative, allowing for their identification and quantification by comparing with known standards and the internal standard.[11][12][13][14][15]

Biological Significance and Signaling Pathways

This compound is a key component of several important plant cell wall polysaccharides, including arabinans, arabinoxylans, and arabinogalactan (B145846) proteins (AGPs).[5][14] These molecules are involved in various aspects of plant growth, development, and response to environmental stresses.

Arabinogalactan Proteins (AGPs) Signaling:

AGPs are heavily glycosylated proteins found at the cell surface and are implicated in cell-cell communication and signaling.[16] The complex carbohydrate side chains of AGPs, rich in this compound and galactose, are thought to be involved in binding signaling molecules and interacting with other cell surface components.

The following diagram illustrates a proposed signaling pathway involving AGPs in plant development.

References

- 1. Arabinogalactan Proteins in Plant Roots – An Update on Possible Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 4. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Synthesis of naturally occurring β-l-arabinofuranosyl-l-arabinofuranoside structures towards the substrate specificity evaluation of β-l-arabinofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alpha-L-Arabinofuranose | C5H10O5 | CID 445935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bmse000213 L-(+)-Arabinose at BMRB [bmrb.io]

- 9. researchgate.net [researchgate.net]

- 10. WO2016149993A1 - Process for preparing high-purity l-arabinose by using arabic gum as raw material - Google Patents [patents.google.com]

- 11. Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Determining the polysaccharide composition of plant cell walls | Springer Nature Experiments [experiments.springernature.com]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. Arabinogalactan protein - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical and Chemical Properties of L-Arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arabinofuranose, a five-membered ring form of the pentose (B10789219) sugar L-arabinose, is a crucial component of various biopolymers, particularly in the plant kingdom.[1][2] Its presence in hemicelluloses, such as arabinoxylans and arabinogalactans, makes it a key target for enzymatic hydrolysis in biofuel production and a significant factor in the structural integrity of plant cell walls.[3] In drug development, the furanose ring system is a structural motif in various nucleoside analogues with antiviral and anticancer properties. A thorough understanding of the physical and chemical properties of this compound is therefore essential for researchers in glycobiology, biotechnology, and medicinal chemistry.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by experimental protocols and a visualization of its role in a key biological process.

Physical Properties of this compound

This compound exists in equilibrium with its more stable pyranose form, L-arabinopyranose, in solution. At 31°C, L-arabinose in solution is approximately 8.5% in the furanose form.[2] Many of the experimentally determined physical properties are reported for L-arabinose, which represents this equilibrium mixture. The data presented below is for L-arabinose unless specified for the furanose form.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | [4][5][6] |

| Molecular Weight | 150.13 g/mol | [1][4][5][6][7] |

| Appearance | White crystalline powder | [5][6] |

| Melting Point | 159-163 °C (for L-arabinose) | [5][8][9][10] |

| Boiling Point | 375.4 ± 42.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility in Water | Very soluble[11]; 1070 g/L (Predicted)[12]; 100 mg/mL[10] | [10][11][12] |

| Solubility in Other Solvents | Soluble in glycerol; Insoluble in alcohol and ether.[6] Sparingly soluble in methanol.[8][9][13] | [6][8][9][13] |

| Specific Rotation [α]D | +190.6° → +104.5° (in water, for L-arabinose, indicating mutarotation) | [9][13] |

| logP (Octanol/Water Partition Coefficient) | -2.6 (ALOGPS)[11][12]; -2.3 (ChemAxon)[11][12]; -1.47[4] | [4][11][12] |

| pKa (Strongest Acidic) | 11.31 (Predicted) | [11][12] |

| Polar Surface Area | 90.15 Ų (ChemAxon)[11]; 90.2 Ų[1][7] | [1][7][11] |

Chemical Properties and Reactivity

This compound, as a monosaccharide, exhibits characteristic chemical properties related to its hemiacetal and hydroxyl groups.

-

Anomeric Forms and Mutarotation: In solution, this compound exists as an equilibrium mixture of α and β anomers. This interconversion, known as mutarotation, leads to a change in the optical rotation of the solution over time.[9][13] The furanose form itself is in equilibrium with the more predominant pyranose form.[2]

-

Glycosidic Bond Formation: The anomeric hydroxyl group of this compound can react with an alcohol or another sugar to form a glycosidic bond. This is the basis for its incorporation into oligosaccharides and polysaccharides. In nature, α-L-arabinofuranosidases are enzymes that specifically hydrolyze these α-L-arabinofuranosyl linkages.[3]

-

Reactivity of Hydroxyl Groups: The hydroxyl groups of this compound can undergo typical reactions of alcohols, such as esterification and etherification.

-

Reducing Sugar: As a hemiacetal, this compound is a reducing sugar. It can be oxidized, for example, by Benedict's or Barfoed's reagents, leading to the reduction of the metal ions in the reagent.[14][15]

-

Crystal Structure: The crystal structure of this compound has been determined in complex with various proteins, revealing its conformation and interactions within binding sites. For instance, in complex with a GH62 α-L-arabinofuranosidase, the this compound ring adopts an envelope conformation.[16]

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid like L-arabinose can be determined using a melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered L-arabinose is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral molecules and is measured using a polarimeter.[17][18]

-

Solution Preparation: A solution of L-arabinose of a known concentration is prepared by accurately weighing the sugar and dissolving it in a precise volume of solvent (e.g., water) in a volumetric flask.[19]

-

Polarimeter Tube Filling: The polarimeter tube is rinsed and then filled with the prepared solution, ensuring no air bubbles are present.[18]

-

Measurement: The tube is placed in the polarimeter. A light source, typically a sodium lamp, is used.[18] The analyzer is rotated until the field of view indicates the extinction of light or equal intensity, and the angle of rotation (θ) is recorded.[17][18]

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = θ / (l × c) where θ is the observed rotation in degrees, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.[18]

Solubility Testing

A general protocol for determining the solubility of a substance like this compound.[14][20][21]

-

Solvent Addition: A known mass of L-arabinose is placed in a vial.

-

Incremental Solvent Addition: A specific volume of the solvent (e.g., water, ethanol) is added incrementally at a constant temperature.

-

Agitation: The mixture is agitated vigorously after each addition to facilitate dissolution.

-

Observation: The point at which the solid completely dissolves is noted. The solubility is then expressed as the mass of solute per volume or mass of solvent. For quantitative analysis, the concentration of the saturated solution can be determined using methods like colorimetric assays.[20]

Biological Significance and Enzymatic Hydrolysis

This compound is a key component of plant cell wall polysaccharides, such as arabinoxylan. The release of this compound from these polymers is a critical step in the biological degradation of plant biomass, carried out by enzymes called α-L-arabinofuranosidases.[3] This process is central to nutrient cycling in nature and has significant applications in biotechnology.

Caption: Enzymatic release of this compound from an arabinoxylan polymer by α-L-arabinofuranosidase.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing a foundation for researchers and professionals in related fields. The presented data, experimental protocols, and visualization of its biological role underscore the importance of this furanose sugar in both fundamental and applied sciences. Further research into the specific properties of the furanose anomers, distinct from the equilibrium mixture of L-arabinose, will continue to refine our understanding and expand the applications of this versatile monosaccharide.

References

- 1. This compound | C5H10O5 | CID 440921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of the this compound-specific GafABCD ABC transporter essential for l-arabinose-dependent growth of the lignocellulose-degrading bacterium Shewanella sp. ANA-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First Structural Insights into α-l-Arabinofuranosidases from the Two GH62 Glycoside Hydrolase Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(9CI) | CAS#:7261-25-8 | Chemsrc [chemsrc.com]

- 5. sgnutri.com [sgnutri.com]

- 6. You are being redirected... [bio-world.com]

- 7. alpha-L-Arabinofuranose | C5H10O5 | CID 445935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Arabinose CAS#: 87-72-9 [m.chemicalbook.com]

- 9. L-Arabinose | 87-72-9 [chemicalbook.com]

- 10. macsenlab.com [macsenlab.com]

- 11. Human Metabolome Database: Showing metabocard for alpha-L-arabinofuranose (HMDB0304537) [hmdb.ca]

- 12. Human Metabolome Database: Showing metabocard for Arabinofuranose (HMDB0012325) [hmdb.ca]

- 13. L-Arabinose CAS#: 87-72-9 [m.chemicalbook.com]

- 14. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Crystal Structure and Characterization of the Glycoside Hydrolase Family 62 α-l-Arabinofuranosidase from Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Virtual Labs [bop-iitk.vlabs.ac.in]

- 18. satish0402.weebly.com [satish0402.weebly.com]

- 19. westfield.ma.edu [westfield.ma.edu]

- 20. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

L-Arabinofuranose: A Technical Guide to its Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arabinofuranose, a five-carbon sugar existing in a furanose ring structure, is a crucial component of various structural polysaccharides in a wide range of organisms, from bacteria to plants. Unlike its more thermodynamically stable pyranose form, the furanose configuration of L-arabinose is predominantly found in nature, where it plays vital roles in cell wall architecture, microbial metabolism, and host-pathogen interactions. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a focus on its significance in bacteria, fungi, and plants. The document details key metabolic and signaling pathways, presents quantitative data on enzymatic activities, and provides methodologies for relevant experimental protocols.

This compound in Bacteria

In the bacterial kingdom, this compound is a significant carbohydrate source and a key structural element of the cell envelope, particularly in mycobacteria. Its metabolism is tightly regulated, and its presence in polysaccharides is critical for bacterial survival and pathogenicity.

Metabolism: The L-Arabinose Operon

The catabolism of L-arabinose in many bacteria, most notably Escherichia coli, is governed by the elegant and well-characterized L-arabinose (ara) operon. This operon, encompassing the structural genes araB, araA, and araD, encodes for the enzymes necessary to convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[1][2][3] The regulation of the ara operon is a classic example of both positive and negative control, mediated by the AraC protein.

In the absence of L-arabinose, the AraC protein acts as a repressor by forming a DNA loop between the operator regions araO2 and the initiator region araI1, which blocks transcription of the structural genes.[4] When L-arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator. The AraC-arabinose complex then binds to the araI1 and araI2 sites, promoting the transcription of the araBAD genes.[3][4] This regulatory system is also subject to catabolite repression; in the presence of glucose, low levels of cyclic AMP (cAMP) prevent the CAP-cAMP complex from binding to its site, thus inhibiting the expression of the ara operon.[3]

Cell Wall Structure: The Case of Mycobacteria

In Mycobacterium tuberculosis and other related species, this compound is a fundamental building block of the arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM), which are major components of the mycobacterial cell wall.[5][6] These complex polysaccharides are essential for the viability and pathogenicity of these bacteria, making the enzymes involved in their synthesis attractive targets for antitubercular drugs.[6][7] The arabinan (B1173331) domains of AG and LAM are constructed by a series of arabinofuranosyltransferases (Afts).[6][8]

The biosynthesis of arabinogalactan is a complex process that occurs at the cell membrane. It is initiated by the transfer of sugars to a decaprenyl-phosphate carrier, followed by the sequential addition of galactofuranose and arabinofuranose residues by specific glycosyltransferases.[9][10] Enzymes such as EmbA, EmbB, AftA, and AftB play crucial roles in the polymerization and branching of the arabinan chains.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. L-arabinose operon - Wikipedia [en.wikipedia.org]

- 4. pages.jh.edu [pages.jh.edu]

- 5. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 6. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Two α-l-Arabinofuranosidases from Acetivibrio mesophilus and Their Synergistic Effect in Degradation of Arabinose-Containing Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of L-Arabinofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arabinofuranose, a key component of various glycoconjugates and a valuable chiral building block in the synthesis of pharmaceuticals, is of significant interest to the scientific and drug development communities. Traditional chemical synthesis of this compound is often complex, requiring multiple protection and deprotection steps, leading to low yields and the generation of hazardous waste. Enzymatic synthesis presents a promising alternative, offering high specificity, mild reaction conditions, and a more environmentally friendly approach. This technical guide provides an in-depth overview of the core methodologies for the enzymatic synthesis of this compound, with a primary focus on the use of L-arabinose isomerase. Detailed experimental protocols, quantitative data summaries, and visual representations of the key processes are presented to facilitate practical implementation in the laboratory.

Introduction to this compound

L-arabinose is a naturally occurring pentose (B10789219) sugar that exists in both pyranose and furanose forms, with the furanose form being a crucial constituent of various biopolymers, including arabinogalactan (B145846) proteins in plants and the cell walls of certain bacteria. The L-enantiomer, specifically this compound, is a valuable chiral precursor for the synthesis of antiviral drugs, such as L-nucleoside analogues. The enzymatic production of L-arabinose and its derivatives is a key area of research in biotechnology and pharmaceutical development.

Key Enzymes in this compound Synthesis

The primary enzyme utilized in the industrial production of L-arabinose is L-arabinose isomerase (EC 5.3.1.4). This enzyme catalyzes the reversible isomerization of L-arabinose to L-ribulose as the first step in L-arabinose metabolism in microorganisms.[1] While the equilibrium of this reaction favors L-arabinose, the enzyme can be effectively used for the production of L-ribulose, which can then be chemically or enzymatically converted to other valuable sugars.[2][3] L-arabinose isomerase can also catalyze the conversion of D-galactose to D-tagatose, a low-calorie sweetener, which has led to extensive research on this enzyme.[1][4][5][6]

Another enzymatic approach involves a multi-enzyme cascade. For instance, a one-pot enzymatic cascade using pyranose 2-oxidase (P2O), xylose reductase, formate (B1220265) dehydrogenase, and catalase has been reported for the complete conversion of L-arabinose to L-ribulose.[2][7][8]

Enzymatic Reaction Pathway

The core enzymatic reaction for the synthesis of L-ribulose from L-arabinose is the isomerization catalyzed by L-arabinose isomerase.

References

- 1. L-arabinose isomerase - Wikipedia [en.wikipedia.org]

- 2. theicechol.github.io [theicechol.github.io]

- 3. Enzymatic synthesis of oligo-D-galactofuranosides and l-arabinofuranosides: from molecular dynamics to immunological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. One-Pot Bioconversion of l-Arabinose to l-Ribulose in an Enzymatic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of L-Arabinofuranose from L-Arabinose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arabinofuranose, a five-membered ring isomer of the pentose (B10789219) sugar L-arabinose, is a crucial component of various biologically significant molecules, including the cell walls of mycobacteria and plant polysaccharides. Its synthesis is a key step in the development of novel therapeutics and biochemical probes. However, the inherent thermodynamic stability of the pyranose form of L-arabinose presents a challenge for the selective synthesis of the furanose isomer. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound from L-arabinose. The described method is a two-step process involving an acid-catalyzed Fischer glycosidation to produce methyl L-arabinofuranoside, followed by a mild acid hydrolysis to yield the target this compound.

Introduction

L-arabinose exists in solution as an equilibrium mixture of its pyranose (six-membered ring) and furanose (five-membered ring) forms, with the pyranose form being the more stable and predominant isomer. Consequently, direct synthesis of this compound requires a strategy that favors the formation of the less stable furanose ring. The Fischer glycosidation reaction, under kinetic control, provides a classic and effective method to achieve this. By reacting L-arabinose with methanol (B129727) in the presence of an acid catalyst for a short duration, the kinetically favored methyl L-arabinofuranosides are formed. Subsequent purification and mild acid hydrolysis of the anomeric methyl group furnishes the desired this compound. These protocols detail the procedures for both the synthesis of the methyl L-arabinofuranoside intermediate and its final conversion to this compound.

Signaling Pathway and Logical Relationships

The synthesis of this compound from L-arabinose is a sequential chemical transformation. The following diagram illustrates the logical workflow of the synthesis, highlighting the key steps and intermediates.

Caption: Workflow for the synthesis of this compound from L-arabinose.

Experimental Protocols

Part 1: Synthesis of Methyl L-Arabinofuranoside

This protocol describes the acid-catalyzed Fischer glycosidation of L-arabinose to yield a mixture of methyl glycosides, from which the desired methyl L-arabinofuranoside is isolated. The reaction is run under conditions that favor the kinetic product (furanoside).

Materials:

-

L-Arabinose

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Barium Carbonate (BaCO₃)

-

Silica (B1680970) Gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Ceric ammonium (B1175870) molybdate (B1676688) or p-anisaldehyde staining solution

Procedure:

-

Reaction Setup: Suspend L-arabinose (10.0 g, 66.6 mmol) in anhydrous methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acid Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 1.5 hours. The reaction progress can be monitored by TLC (typically using a 9:1 ethyl acetate/methanol eluent), observing the disappearance of the starting material spot. Shorter reaction times favor the formation of furanosides.[1]

-

Neutralization: After cooling to room temperature, neutralize the reaction mixture by the slow addition of barium carbonate until the pH is approximately 7. The cessation of gas evolution indicates completion of neutralization.

-

Filtration and Concentration: Filter the mixture through a pad of Celite to remove the barium sulfate (B86663) precipitate. Wash the filter cake with methanol. Concentrate the combined filtrate and washings under reduced pressure to obtain a syrupy residue.

Purification:

-

Column Chromatography Setup: Prepare a silica gel column (e.g., 40 mm diameter) packed in a suitable solvent system, such as a gradient of ethyl acetate in hexane.

-

Loading: Dissolve the crude syrup in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 50% ethyl acetate). Collect fractions and monitor by TLC. The methyl furanosides generally elute before the pyranosides.

-

Isolation: Combine the fractions containing the desired methyl L-arabinofuranoside (α and β anomers may co-elute) and concentrate under reduced pressure to yield the product as a colorless syrup.

Part 2: Hydrolysis of Methyl L-Arabinofuranoside to this compound

This protocol describes the mild acid-catalyzed hydrolysis of the anomeric methyl group from methyl L-arabinofuranoside to yield this compound.

Materials:

-

Methyl L-arabinofuranoside

-

Deionized Water

-

Dowex 50W-X8 resin (H⁺ form) or dilute hydrochloric acid (HCl)

-

Amberlite IR-400 resin (OH⁻ form) or sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: Dissolve the purified methyl L-arabinofuranoside (1.0 g, 6.17 mmol) in deionized water (20 mL) in a round-bottom flask.

-

Acid Catalyst Addition: Add Dowex 50W-X8 resin (H⁺ form) (approximately 1 g) to the solution. Alternatively, a dilute solution of HCl (e.g., 0.05 M) can be used.

-

Reaction: Heat the mixture at 80-90°C and monitor the reaction by TLC for the disappearance of the starting material.

-

Neutralization: After the reaction is complete, cool the mixture and, if using resin, filter to remove the resin. If using HCl, neutralize the solution with Amberlite IR-400 resin (OH⁻ form) or by careful addition of sodium bicarbonate.

-

Purification and Isolation: Filter the neutralized solution and concentrate the filtrate under reduced pressure. The resulting residue can be further purified by recrystallization or chromatography if necessary, to yield this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound from L-arabinose. Please note that yields can vary depending on the precise reaction conditions and purification efficiency.

| Step | Reactant | Product | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield |

| Fischer Glycosidation | L-Arabinose | Methyl L-arabinofuranoside | H₂SO₄ | Methanol | 1.5 hours | Reflux | 25-40% |

| Acid Hydrolysis | Methyl L-arabinofuranoside | This compound | Dowex 50W-X8 (H⁺) or dilute HCl | Water | 2-4 hours | 80-90°C | >90% |

Conclusion

The protocols outlined in this document provide a reliable method for the synthesis of this compound from the readily available starting material L-arabinose. The key to a successful synthesis lies in the careful control of the Fischer glycosidation reaction to favor the kinetic furanoside product and the subsequent efficient purification of the methyl L-arabinofuranoside intermediate. This synthetic route enables researchers and drug development professionals to access this compound for various applications in glycobiology and medicinal chemistry.

References

Application Note: A Protocol for the Enzymatic Release and Quantification of L-Arabinofuranose

Audience: Researchers, scientists, and drug development professionals.

Introduction